molecular formula C20H23F3N4O5 B2522712 N-allyl-4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxamide oxalate CAS No. 1351661-33-0

N-allyl-4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxamide oxalate

Cat. No.: B2522712
CAS No.: 1351661-33-0
M. Wt: 456.422
InChI Key: KJSASDPPGUOMJJ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including an allyl group, a piperidine ring, a trifluoromethyl group, and a benzimidazole ring. These groups are common in many pharmaceuticals and could potentially give the compound a wide range of biological activities .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the benzimidazole ring could be formed via a condensation reaction of o-phenylenediamine and a carboxylic acid derivative . The trifluoromethyl group could be introduced using a reagent like trifluoromethyltrimethylsilane .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzimidazole ring system is aromatic and planar, while the piperidine ring is aliphatic and can adopt a chair conformation . The trifluoromethyl group is electron-withdrawing, which could affect the electronic properties of the molecule .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For example, the allyl group could participate in reactions such as allylic substitutions or additions. The benzimidazole ring could undergo electrophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, which could affect its solubility and permeability .

Scientific Research Applications

Oxidative Processes in Chemical Synthesis

Allylic alcohols, which are structurally related to N-allyl-4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxamide oxalate, have been utilized in selective oxidation processes to form aldehydes or ketones. This reaction occurs in water containing nanoreactors, using catalytic amounts of various compounds and air as the stoichiometric oxidant (Lipshutz et al., 2014).

Synthesis of Biologically Active Compounds

Compounds structurally similar to this compound have been synthesized for their importance as intermediates in producing biologically active heterocycles and natural products. A protocol involving N-iodosuccinimide-mediated hydroamination of allenamides by imidazole heterocycles has been developed for this purpose, showcasing the compound's potential in medicinal chemistry (Li et al., 2018).

Radioactive Labeling in Bioactive Molecules

A mixed ligand fac-tricarbonyl complex strategy using imidazole derivatives, which are closely related to this compound, has been developed for labeling bioactive molecules. This method, involving [99(m)Tc(OH2)3(CO)3]+ complexes, suggests potential applications in biomedical imaging and diagnostics (Mundwiler et al., 2004).

Antimycobacterial Activity

Imidazo[1,2-a]pyridine-3-carboxamide derivatives, structurally similar to the compound , have shown promising results as antimycobacterial agents. These compounds, featuring different linkers and groups, exhibit considerable activity against both drug-sensitive and resistant strains of Mycobacterium tuberculosis, highlighting their potential therapeutic applications (Lv et al., 2017).

Corrosion Inhibition in Industrial Applications

Benzimidazole derivatives, akin to this compound, have been studied for their role as corrosion inhibitors in industrial settings. These compounds have shown significant efficiency in protecting metals like steel against corrosion, especially in acidic environments (Yadav et al., 2016).

Anticancer Activity in Drug Development

The synthesis and screening of compound libraries derived from natural products related to the chemical structure of interest have identified several compounds as potent inhibitors of cancer cell growth. This research underscores the potential of these compounds in developing new anticancer therapies (Dyson et al., 2014).

Mechanism of Action

The mechanism of action would depend on the biological target of the compound. For example, if the compound were a drug, it could interact with a specific protein in the body to exert its effects .

Safety and Hazards

The safety and hazards of the compound would depend on its exact structure and biological activity. For example, if the compound were a drug, it could have side effects or toxicities at high doses .

Future Directions

Future research could focus on synthesizing the compound and studying its properties and potential applications. For example, it could be tested for biological activity against various targets to see if it has potential as a drug .

Properties

IUPAC Name

oxalic acid;N-prop-2-enyl-4-[[2-(trifluoromethyl)benzimidazol-1-yl]methyl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21F3N4O.C2H2O4/c1-2-9-22-17(26)24-10-7-13(8-11-24)12-25-15-6-4-3-5-14(15)23-16(25)18(19,20)21;3-1(4)2(5)6/h2-6,13H,1,7-12H2,(H,22,26);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJSASDPPGUOMJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)N1CCC(CC1)CN2C3=CC=CC=C3N=C2C(F)(F)F.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23F3N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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